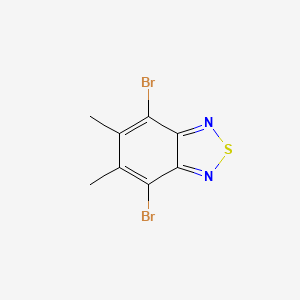

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

Description

Contextualization of Benzothiadiazole Derivatives as Electron-Accepting Moieties in π-Conjugated Systems

The 2,1,3-benzothiadiazole (B189464) (BT) heterocycle is inherently electron-deficient. mdpi.comnih.gov This characteristic is central to its widespread use as an electron-acceptor unit in the design of donor-acceptor (D-A) type molecules and polymers. rsc.orgrsc.org In these systems, the BT core is covalently linked with an electron-rich (donor) unit. This arrangement facilitates an intramolecular charge-transfer (ICT) interaction upon photoexcitation, which is critical for the function of many organic electronic devices. mdpi.com

The strong electron-withdrawing nature of the BT unit allows for significant tuning of the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov By pairing a BT acceptor with various donors, chemists can systematically lower the band gap of the resulting material, enabling it to absorb light at longer wavelengths, a crucial feature for organic solar cells. nih.gov This D-A architecture is a cornerstone of modern organic semiconductor design, underpinning advances in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.commdpi.com

Significance of Brominated Benzothiadiazoles as Versatile Synthetic Intermediates

The presence of bromine atoms at the 4- and 7-positions of the benzothiadiazole ring is of paramount synthetic importance. These bromine atoms serve as highly effective leaving groups, or "handles," for transition-metal-catalyzed cross-coupling reactions. researchgate.netossila.com Techniques such as Suzuki, Stille, and direct arylation polymerization rely on these reactive sites to controllably form new carbon-carbon bonds, allowing for the construction of extended π-conjugated polymer backbones. mdpi.comguidechem.com

Consequently, 4,7-dibromobenzothiadiazole and its derivatives are considered indispensable monomers in polymer chemistry. ossila.comchemicalbook.com They provide a reliable and versatile platform for linking the BT acceptor unit with a wide array of donor co-monomers. The efficiency and selectivity of these coupling reactions enable the synthesis of high molecular weight polymers with well-defined, alternating D-A structures, which is essential for achieving optimal charge transport and device performance. chemicalbook.com

Overview of Research Trajectories for Substituted 2,1,3-Benzothiadiazoles in Organic Electronics and Functional Materials Science

Research in functional organic materials has increasingly focused on fine-tuning the properties of the BT core by adding substituents to its benzene (B151609) ring (at the 5- and 6-positions). This strategy allows for precise control over the resulting material's electronic behavior, solubility, and solid-state morphology. The specific nature of the substituent dictates its effect.

Electron-Withdrawing Groups: The introduction of strongly electron-withdrawing groups, such as fluorine or cyano moieties, further enhances the electron-deficient character of the BT unit. nih.govossila.com For example, 5,6-difluoro-2,1,3-benzothiadiazole is a well-known acceptor that lowers the HOMO and LUMO energy levels of polymers it is incorporated into. nih.gov This can lead to higher open-circuit voltages in solar cells and improved stability. Dicyanobenzothiadiazole (DCNBT) is an even stronger acceptor, further modifying the electronic properties. acs.org

Electron-Donating Groups: Conversely, attaching electron-donating groups, such as alkoxy chains, can slightly raise the energy levels of the FMOs. mit.edu A primary benefit of these groups, particularly longer alkyl or alkoxy chains, is the significant improvement in the solubility of both the monomer and the final polymer. mit.edu Enhanced solubility is critical for solution-based processing techniques used in the fabrication of large-area and flexible electronic devices.

The methyl groups in 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole fall into the category of weakly electron-donating substituents. Based on established chemical principles and research on related substituted BT derivatives, their inclusion is expected to have several effects:

Electronic Tuning: The methyl groups are anticipated to slightly raise the HOMO and LUMO energy levels compared to the unsubstituted parent compound, subtly modifying the material's optical and electronic profile.

Solubility and Processability: Similar to alkoxy groups, the methyl substituents are expected to enhance the solubility of the monomer and the resulting polymers in common organic solvents, thereby improving their processability. mit.edu

Morphological Control: The steric bulk of the methyl groups can influence how the polymer chains pack in the solid state. This can prevent excessive aggregation, which is often detrimental to device performance, and provides a tool to control the thin-film morphology. mit.edu

By offering a distinct combination of electronic and steric properties compared to other substituted analogues, this compound represents a valuable tool for researchers aiming to achieve nuanced control over the performance of advanced functional materials.

Data Tables

Table 1: Comparison of Properties for Polymers Incorporating Different Substituted Benzothiadiazole Acceptors. This table illustrates how substituents on the BT core tune the electronic properties of resulting donor-acceptor polymers. Data is compiled for representative polymers to show general trends.

| Acceptor Monomer | Representative Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) | Key Effect of Substituent |

| 4,7-Dibromo-2,1,3-benzothiadiazole (B82695) | PCDTT-BT | - | - | ~1.3-1.4 | Baseline acceptor properties. |

| 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole | PCDTT-DFBT | Lowered | Lowered | ~1.3-1.4 | Increases electron affinity, lowers FMOs. nih.gov |

| 4,7-Dibromo-5,6-dicyano-2,1,3-benzothiadiazole | PCDTT-DCNBT | Significantly Lowered | Significantly Lowered | 1.31 | Strongly increases electron affinity. nih.gov |

| 4,7-Dibromo-5,6-dialkoxy-2,1,3-benzothiadiazole | P1 (Polyfluorene copolymer) | Slightly Raised | Slightly Raised | ~2.1 | Improves solubility, reduces aggregation. mit.edu |

| This compound | Hypothetical Polymer | Slightly Raised (Expected) | Slightly Raised (Expected) | Subtly Modified | Improves solubility, steric influence. |

Note: Exact energy levels vary depending on the specific donor co-monomer used in the polymer.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2S/c1-3-4(2)6(10)8-7(5(3)9)11-13-12-8/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATHBZGHKIVBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C(=C1C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4,7 Dibromo 5,6 Dimethyl 2,1,3 Benzothiadiazole

Synthetic Pathways to the 2,1,3-Benzothiadiazole (B189464) Core and its Dibrominated Derivatives

The synthesis of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole begins with the construction of the 2,1,3-benzothiadiazole core, followed by the introduction of the dibromo substituents. Various methods have been developed to achieve these transformations efficiently.

Classical Bromination Techniques for Benzothiadiazole Systems

Direct bromination of the 2,1,3-benzothiadiazole core is a common and effective method for synthesizing its dibrominated derivatives. This electrophilic aromatic substitution reaction typically employs a potent brominating agent to overcome the inherent stability of the aromatic ring. researchgate.net

One established method involves the use of elemental bromine in the presence of a strong acid, such as hydrobromic acid. rsc.orggoogle.com The reaction of 2,1,3-benzothiadiazole with bromine in 45% hydrobromic acid under reflux conditions leads to the formation of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) in high yields. rsc.org The acidic medium is crucial for activating the bromine and facilitating the substitution at the 4 and 7 positions. The stability of the phenyl/benzene (B151609) rings, due to delocalized π-conjugation, necessitates a strong bromination source like the Br2/HBr system. researchgate.netutm.my

An alternative approach utilizes N-bromosuccinimide (NBS) as the brominating agent. guidechem.com While NBS is generally considered a milder source of bromine compared to Br2/HBr, its effectiveness can be significantly enhanced under specific conditions. researchgate.net Research has demonstrated that the bromination of the benzene ring of 2,1,3-benzothiadiazole using NBS is possible in a drastic environment involving 96% concentrated sulfuric acid and chloroform (B151607) at room temperature. researchgate.netutm.my This method provides a viable alternative, particularly when access to elemental bromine is limited, and offers a comparatively safer procedure. researchgate.net

| Method | Brominating Agent | Solvent/Acid | Conditions | Yield | Reference |

| Direct Bromination | Bromine (Br2) | 45% Hydrobromic Acid | Reflux | 90% | rsc.org |

| NBS Bromination | N-bromosuccinimide (NBS) | Sulfuric Acid/Chloroform | Room Temperature | - | researchgate.netutm.my |

Multi-Step Synthesis from Substituted Precursors

A common strategy involves the synthesis of the 2,1,3-benzothiadiazole core from a substituted 1,2-phenylenediamine. For instance, the cyclization of a 1,2-phenylenediamine derivative can form the benzothiadiazole ring, which is then subjected to bromination. guidechem.com This method allows for the introduction of substituents, such as the dimethyl groups in the target compound, at an early stage of the synthesis.

Advanced Derivatization Strategies Utilizing the Dibromo Functionality

The two bromine atoms on the this compound molecule are key to its utility as a building block. These sites serve as handles for introducing new chemical moieties through various cross-coupling reactions, significantly expanding the molecular complexity and tuning the material's properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are extensively used to modify 4,7-dibromo-2,1,3-benzothiadiazole and its derivatives. rsc.orgresearchgate.net The dibromo functionality allows for sequential or double coupling, leading to a diverse range of symmetrical and unsymmetrical products.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. dntb.gov.uanih.govnih.govmdpi.com This reaction is particularly effective for attaching aryl and heteroaryl groups to the 4,7-positions of the benzothiadiazole core. researchgate.net

High yields of mono-arylated derivatives have been achieved in the reactions of 4,7-dibromobenzo[c] guidechem.comresearchgate.netossila.comthiadiazole with arylboronic acids using specific palladium catalysts. researchgate.net The choice of catalyst, base, and solvent system is critical for optimizing the reaction conditions and achieving the desired product selectivity (mono- vs. di-substitution). The Suzuki-Miyaura reaction has proven to be a reliable method for synthesizing a wide range of functionalized benzothiadiazole derivatives for applications in organic electronics.

| Reactants | Catalyst | Base | Solvent | Product Type | Reference |

| 4,7-dibromobenzothiadiazole, Arylboronic acid | NCP pincer palladacycle | - | - | Mono-arylated | researchgate.net |

| 2'-bromo-2-aryl benzothiazole (B30560), Boronic acid derivatives | Pd2(dba)3 | Sodium carbonate | Dioxane/Water | 2'-aryl-2-aryl benzothiazole | nih.gov |

| 7-bromo-4-sulfonamido-1H-indazoles, Aryl boronic acids | PdCl2(PPh3)2 | K2CO3 or Cs2CO3 | DMF | C7 arylated indazoles | nih.gov |

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. msu.edu This method is particularly useful for incorporating various organic groups, including thienyl and other heteroaromatic systems, onto the benzothiadiazole scaffold. nih.govrsc.org

The reaction of 4,7-dibromobenzothiadiazole with organotin reagents, such as tributylstannyl thiophene, provides a direct route to thienyl-substituted benzothiadiazoles. nih.govmdpi.com These reactions are typically carried out in the presence of a palladium catalyst like Pd(PPh3)4 or PdCl2(PPh3)2 in a suitable solvent such as THF or toluene. nih.gov The Stille reaction has been shown to be highly effective for the synthesis of π-spacer–acceptor–π-spacer type compounds, where the benzothiadiazole acts as the electron acceptor. mdpi.com The efficiency of the Stille coupling makes it a preferred method for creating conjugated polymers and small molecules for organic solar cells and other electronic devices. researchgate.net

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

| 4,7-dibromobenzo[d] rsc.orgguidechem.comossila.comthiadiazole, 2-tributylstannyl thiophene | PdCl2(PPh3)2 | Toluene | 4,7-di(thiophen-2-yl)benzo[d] rsc.orgguidechem.comossila.comthiadiazole | Good | nih.govmdpi.com |

| 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole, 2-(tributylstannyl)selenophene | Pd(PPh3)2Cl2 | Anhydrous THF | 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole | - | nih.gov |

| 4,7-dibromo-5,6-dinitrobenzothiadiazole, 1-trimethylstannyl-2-triisopropylsilylethyne | - | - | Compound 3 | 93% | researchgate.net |

Sonogashira Coupling for Alkynyl Chain Attachment

The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is instrumental in the synthesis of conjugated polymers and complex organic molecules. In the context of this compound, the two bromine atoms at the 4 and 7 positions serve as ideal handles for the attachment of various alkynyl chains, enabling the extension of the π-conjugated system and the fine-tuning of the material's optoelectronic properties.

While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established for the broader class of 4,7-dibromo-2,1,3-benzothiadiazole derivatives. Typically, the reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

A representative, though generalized, Sonogashira coupling reaction involving a 4,7-dibromo-2,1,3-benzothiadiazole derivative is presented below. The specific conditions, including the choice of catalyst, solvent, base, and temperature, would require optimization for the 5,6-dimethyl substituted analogue to achieve high yields and selectivity.

Table 1: Generalized Conditions for Sonogashira Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole Derivatives

| Parameter | Typical Conditions |

| Aryl Halide | This compound |

| Alkyne | Various terminal alkynes (e.g., phenylacetylene, trimethylsilylacetylene) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) |

| Temperature | Room temperature to reflux |

This table represents generalized conditions and would require specific experimental validation for this compound.

Aromatic Nucleophilic Substitution (SNAr) Reactions with Diverse Nucleophiles

Aromatic nucleophilic substitution (SNAr) reactions provide a valuable pathway for the functionalization of electron-deficient aromatic systems. The electron-withdrawing nature of the 2,1,3-benzothiadiazole ring system activates the carbon atoms attached to the bromine atoms, making them susceptible to attack by nucleophiles. This allows for the displacement of the bromide ions and the introduction of a wide range of functional groups.

For this compound, SNAr reactions offer a route to introduce nucleophiles containing oxygen, nitrogen, or sulfur, thereby significantly altering the electronic and physical properties of the molecule. The presence of the electron-donating methyl groups at the 5 and 6 positions may influence the reactivity of the C-Br bonds compared to the unsubstituted analogue, potentially requiring tailored reaction conditions.

Detailed experimental studies specifically on the SNAr reactions of this compound are limited in the available scientific literature. However, the reactivity of similar 4,7-dihalo-2,1,3-benzothiadiazole systems suggests that a variety of nucleophiles can be employed.

Table 2: Potential Nucleophiles for SNAr Reactions with this compound

| Nucleophile Type | Example Nucleophiles | Potential Functional Groups Introduced |

| Oxygen-based | Alkoxides (e.g., sodium methoxide), Phenoxides | Alkoxy, Aryloxy |

| Nitrogen-based | Amines (e.g., aniline, morpholine), Amides | Amino, Amido |

| Sulfur-based | Thiolates (e.g., sodium thiophenolate) | Thioether |

The feasibility and specific conditions for these reactions with the target compound require experimental investigation.

Regioselective Functionalization of the Benzothiadiazole Scaffold

Regioselective functionalization allows for the precise modification of a molecule at specific positions, which is crucial for controlling the properties of the final material. In the case of this compound, the primary sites for functionalization are the two bromine atoms at the 4 and 7 positions. Achieving selective mono- or di-functionalization is a key synthetic challenge.

While the two bromine atoms are chemically equivalent in the starting material, the introduction of a substituent at one position can electronically influence the reactivity of the remaining bromine atom, potentially allowing for sequential and regioselective reactions. For instance, a stepwise Sonogashira coupling or SNAr reaction could lead to unsymmetrically substituted derivatives with unique properties.

Research on the regioselective functionalization of the non-methylated 4,7-Dibromo-2,1,3-benzothiadiazole has shown that controlling the stoichiometry of the reagents and the reaction conditions can favor mono-substitution. It is plausible that similar strategies could be applied to the 5,6-dimethyl derivative, although the electronic and steric effects of the methyl groups would need to be considered.

Further research is required to explore and establish reliable protocols for the regioselective functionalization of the this compound scaffold, which would significantly expand its utility as a versatile building block in materials chemistry.

Molecular Design Principles and Structure Property Relationships of 4,7 Dibromo 5,6 Dimethyl 2,1,3 Benzothiadiazole Derivatives

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of organic semiconductors is largely dictated by the energy levels and spatial distribution of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Influence of the Benzothiadiazole Core on Electron Affinity and LUMO Energy Levels

The 2,1,3-benzothiadiazole (B189464) (BT) core is intrinsically electron-deficient due to the presence of the electron-withdrawing thiadiazole ring fused to a benzene (B151609) ring. nih.gov This strong electron-accepting nature is a defining characteristic that profoundly influences the electronic structure of any molecule it is incorporated into. A primary effect of the BT core is the significant stabilization, or lowering, of the LUMO energy level. mdpi.com This directly translates to a higher electron affinity, meaning the molecule can more readily accept an electron.

In donor-acceptor (D-A) type molecules, the LUMO is often localized on the BT acceptor moiety. nih.gov This localization is a key factor in dictating the charge transport properties and the energy of intramolecular charge transfer (ICT) transitions. By systematically modifying the BT core, for instance through heteroannelation (fusing additional rings), its electron-withdrawing strength can be further enhanced, leading to even lower LUMO levels. mdpi.com Computational studies have shown that the LUMO energy was primarily controlled by the benzothiadiazole unit in certain D-A-D configurations, highlighting its dominant role in defining the molecule's electron-accepting capabilities.

Impact of Bromine and Methyl Substituents on Electronic Modulation

Substituents on the benzothiadiazole ring play a critical role in fine-tuning its electronic properties. The effects are twofold: inductive effects that alter the electron density of the ring system, and steric effects that can influence molecular conformation and subsequent solid-state packing.

In 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole, the substituents provide a push-pull electronic effect within the core itself.

Methyl Groups (-CH₃): Located at the 5 and 6 positions, the methyl groups are weak electron-donating groups (EDGs). They increase the electron density on the benzene part of the BT core through a positive inductive effect (+I). This generally leads to a destabilization (raising) of the HOMO energy level.

The combined effect of these opposing substituents allows for a nuanced modulation of the FMO energy levels. The donating methyl groups can raise the HOMO while the withdrawing bromine atoms help maintain a low LUMO, effectively influencing the molecule's band gap. Studies on other substituted benzothiazole (B30560) derivatives have shown that combining EDGs and EWGs is a powerful strategy for tuning FMO energy levels and, consequently, the optoelectronic properties of the material. nih.gov For example, replacing a methyl group with a strongly withdrawing nitro group (-NO₂) has been shown to significantly lower both HOMO and LUMO levels. nih.gov

Computational Prediction of FMO Distribution and Charge Transfer Characteristics

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict and analyze the electronic properties of molecules like this compound and its derivatives. These calculations provide valuable insights into the spatial distribution of the FMOs, which is crucial for understanding charge separation and transport phenomena.

In typical D-A systems incorporating a BT unit, computational models consistently show a distinct separation of the frontier orbitals:

HOMO: The Highest Occupied Molecular Orbital is generally delocalized over the electron-donating parts of the molecule and the π-conjugated bridge.

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly localized on the electron-deficient BT core. nih.gov

This spatial segregation of the HOMO and LUMO is the basis for intramolecular charge transfer (ICT). Upon photoexcitation, an electron transitions from the HOMO to the LUMO, resulting in a net movement of electron density from the donor to the acceptor unit. DFT calculations can quantify the energies of these orbitals and the resulting energy gap (E_gap), which correlates with the optical absorption and emission properties of the molecule. This predictive power is instrumental in the in silico design of new materials, allowing researchers to screen candidate molecules for desired electronic properties before undertaking complex synthesis.

| Compound | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Reference |

|---|---|---|---|---|

| Benzothiazole Derivative (Comp1) | -5.59 | -1.95 | 3.64 | nih.gov |

| Benzothiazole Derivative with -CH₃ (Comp2) | -5.58 | -1.88 | 3.70 | nih.gov |

| Benzothiazole Derivative with -NO₂ (Comp3) | -6.18 | -3.35 | 2.83 | nih.gov |

Band Gap Engineering in Conjugated Systems Incorporating the Benzothiadiazole Moiety

Band gap engineering—the ability to precisely control the energy difference between the HOMO and LUMO—is a cornerstone of organic electronics. The 4,7-dibromo-2,1,3-benzothiadiazole (B82695) unit is a premier building block for this purpose, particularly for creating low band gap materials that can absorb light in the visible and near-infrared regions of the solar spectrum. researchgate.net

The most effective strategy for narrowing the band gap is to create conjugated polymers based on an alternating donor-acceptor (D-A) architecture. In this design, this compound (or a similar derivative) serves as the electron-accepting 'A' unit. The bromine atoms at the 4 and 7 positions are readily displaced in metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki), allowing for the facile incorporation of electron-donating 'D' units, such as thiophene, carbazole, or fluorene.

This D-A alternation creates a new set of delocalized FMOs. The HOMO of the resulting polymer is largely determined by the donor unit, while the LUMO is primarily controlled by the acceptor (the BT unit). Because the donor has a relatively high HOMO and the BT acceptor has a low LUMO, the resulting HOMO-LUMO gap of the polymer is significantly smaller than that of the individual constituent monomers. By carefully selecting the strength of the donor and acceptor units, the band gap can be systematically tuned. For instance, using stronger donors or acceptors will further decrease the band gap. This approach has been successfully employed to synthesize numerous small band gap polymers for applications in organic photovoltaics (OPVs), where harvesting a broader range of solar photons is critical for achieving high power conversion efficiencies. researchgate.net

Conformational Analysis and its Implications for Molecular Packing and Intermolecular Interactions

The performance of organic electronic devices is not solely dependent on the electronic properties of individual molecules but is also heavily influenced by how these molecules arrange themselves in the solid state. Conformational analysis investigates the three-dimensional shape of a molecule, such as the planarity of its backbone and the dihedral angles between adjacent aromatic rings. These structural features are critical determinants of molecular packing, which in turn governs intermolecular interactions and charge transport efficiency.

For derivatives of this compound, a planar molecular backbone is generally desirable. Planarity facilitates close co-facial π-π stacking between neighboring molecules, creating efficient pathways for charge carriers to hop from one molecule to the next. The substituents on the BT core can have a significant impact on conformation. The relatively small methyl groups at the 5 and 6 positions are less likely to cause significant steric hindrance that would force the molecule to twist.

When the BT unit is incorporated into a larger conjugated system, the dihedral angle between the BT core and the adjacent donor units becomes a key parameter. A smaller dihedral angle (i.e., a more planar conformation) leads to better π-orbital overlap along the polymer backbone, which enhances electronic delocalization and can lead to improved charge mobility. However, excessive intermolecular aggregation can sometimes be detrimental to the performance of certain devices like bulk heterojunction solar cells. Therefore, the strategic placement of bulky side chains on the donor or acceptor units is often used to modulate solubility and control the degree of intermolecular packing and morphology of the thin film.

Investigation of Intra- and Intermolecular Charge Transfer Phenomena

The donor-acceptor nature inherent in systems built from benzothiadiazole derivatives gives rise to prominent charge transfer (CT) phenomena.

Intramolecular Charge Transfer (ICT) occurs within a single D-A molecule. As established by FMO analysis, the HOMO is typically centered on the donor and the LUMO on the acceptor. When the molecule absorbs a photon of sufficient energy, an electron is promoted from the HOMO to the LUMO. This excitation process effectively moves electron density from the donor part of the molecule to the acceptor part, creating a charge-separated excited state (D⁺-A⁻). mdpi.com This ICT state is characterized by a large change in dipole moment between the ground and excited states.

A key experimental signature of ICT is solvatochromism—a shift in the absorption or emission wavelength of a compound with a change in solvent polarity. Molecules with strong ICT character typically exhibit a pronounced red shift (bathochromic shift) in their fluorescence spectra as the solvent polarity increases, because more polar solvents can better stabilize the highly polar excited ICT state. mdpi.commdpi.com

Advanced Spectroscopic and Electrochemical Characterization of 4,7 Dibromo 5,6 Dimethyl 2,1,3 Benzothiadiazole Based Materials

Photophysical Properties and Optical Spectroscopy

The photophysical characteristics of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole are fundamental to understanding its behavior in various optoelectronic applications. Detailed spectroscopic studies reveal insights into its electronic transitions, emissive properties, and excited-state behavior.

The electronic absorption spectrum of materials derived from 4,7-dibromo-2,1,3-benzothiadiazole (B82695) typically displays distinct absorption bands. A higher-energy band, often observed around 326 nm, is attributed to local π–π* transitions within the heteroaromatic units. mdpi.com A lower-energy band, which is more sensitive to the molecular structure and environment, is associated with an intramolecular charge transfer (ICT) from the electron-rich portions of the molecule to the electron-accepting benzothiadiazole core. mdpi.comresearchgate.net For oligomers of dibromobenzothiadiazole in methanol, absorption maxima (λmax) have been recorded at 365 nm and 369 nm, indicative of this ICT character. researchgate.net In the solid state, these materials can exhibit broadened absorption peaks with onsets extending to 580-600 nm. researchgate.net

Table 1: UV-Vis Absorption Data for Related Benzothiadiazole Derivatives

| Compound/Material | Solvent/State | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| DEHT-V-BTD Monomer | --- | 326, 480 | mdpi.com |

| Dibromobenzothiadiazole Oligomers | Methanol | 365, 369 | researchgate.net |

This table presents data for structurally related compounds to provide context for the anticipated absorption behavior of this compound.

Upon photoexcitation, benzothiadiazole derivatives exhibit luminescence, with the nature of the emission (fluorescence or phosphorescence) being highly dependent on the molecular structure and its environment. For instance, π-extended 4,7-diaryl-2,1,3-benzothiadiazoles are known to be photoluminescent and can exhibit high fluorescence quantum yields. researchgate.net The emission spectra are often characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net

In some cases, benzothiadiazole derivatives containing heavy atoms like bromine can exhibit room-temperature phosphorescence. nih.gov This phenomenon is attributed to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet excited state. nih.gov For example, certain 4-bromo-substituted benzothiadiazole derivatives have been reported to have excited-state lifetimes on the microsecond scale, indicative of phosphorescence. nih.gov

Table 2: Emission Properties of Related Benzothiadiazole Derivatives

| Compound/Material | Emission Type | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| Dibromobenzothiadiazole Oligomers | Fluorescence | 433, 434 (in Methanol) | Not specified | Not specified | researchgate.net |

This table includes data from related benzothiadiazole compounds to illustrate the range of emissive properties.

The events following photoexcitation in benzothiadiazole-based molecules are governed by complex excited-state dynamics. In related donor-acceptor systems, the primary step after excitation is often an internal charge transfer, which can be accompanied by structural relaxations such as ring planarization. rsc.org These processes can occur on the picosecond timescale. rsc.org

Ultrafast transient absorption spectroscopy is a key technique for probing these rapid dynamics, allowing for the identification of transient species and the timescales of their formation and decay. Such studies on 4,7-dithien-2-yl-2,1,3-benzothiadiazole have revealed that the initial charge transfer is followed by stabilization of the charge-transfer state, particularly in polar solvents. rsc.org The presence of bromine atoms can also influence the excited-state dynamics by promoting efficient intersystem crossing, leading to the population of triplet states. nih.gov

The photophysical properties of benzothiadiazole derivatives can be significantly influenced by the polarity of their solvent environment, a phenomenon known as solvatochromism. Typically, as the solvent polarity increases, a bathochromic (red) shift is observed in the emission spectrum, along with an increase in the Stokes shift. researchgate.net This behavior is characteristic of molecules that have a larger dipole moment in the excited state compared to the ground state, which is common for compounds exhibiting intramolecular charge transfer. The stabilization of the more polar excited state by polar solvent molecules lowers its energy, resulting in a red-shifted emission. rsc.org

For example, studies on 4,7-dithien-2-yl-2,1,3-benzothiadiazole have shown that the fluorescence lifetime and quantum yield are also dependent on solvent polarity, with polar solvents sometimes leading to a decrease in quantum yield due to the activation of non-radiative decay pathways. rsc.org

Electrochemical Characterization and Redox Behavior

Electrochemical methods provide crucial information about the frontier molecular orbital energy levels (HOMO and LUMO) and the redox stability of this compound-based materials.

Cyclic voltammetry is a widely used technique to determine the oxidation and reduction potentials of electroactive species. For donor-acceptor compounds based on the 2,1,3-benzothiadiazole (B189464) core, the reduction process is typically associated with the electron-accepting benzothiadiazole unit, while the oxidation is related to the electron-donating moieties. rsc.org

In derivatives of 4,7-dibromo-2,1,3-benzothiadiazole, the presence of two ethynyl (B1212043) spacers has been shown to shift the reduction potentials to less cathodic values and can result in two distinct reduction processes. researchgate.net The specific potentials are highly dependent on the nature of the substituents on the benzothiadiazole core and the surrounding conjugated system. These redox potentials are critical for determining the HOMO and LUMO energy levels, which in turn dictate the material's suitability for various electronic applications. metu.edu.tr For instance, polymers based on benzothiadiazole derivatives have shown HOMO levels in the range of -5.51 to -5.71 eV and LUMO levels from -3.71 to -4.04 eV. metu.edu.tr

Table 3: Electrochemical Data for Related Benzothiadiazole-Based Polymers

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|

| PTBTT | -5.68 | -3.91 | 1.77 | metu.edu.tr |

| PHTBTHT | -5.71 | -3.72 | 1.99 | metu.edu.tr |

| PFBTF | -5.61 | -4.04 | 1.57 | metu.edu.tr |

This table showcases electrochemical data for polymers containing benzothiadiazole units to provide context for the expected redox behavior.

An extensive search for scientific literature detailing the advanced spectroscopic and electrochemical characterization of This compound did not yield the specific research findings required to fully construct the requested article. While data exists for the parent compound, 4,7-Dibromo-2,1,3-benzothiadiazole, and other derivatives, the specific experimental results for the dimethylated version pertaining to the outlined subsections could not be located.

Therefore, it is not possible to provide a detailed analysis based on published research for the following sections:

Advanced Structural Analysis in Research Contexts

Solid-State NMR and Raman Spectroscopy for Material Characterization

Information on related benzothiadiazole compounds is available, but in adherence to the strict focus on "this compound," this information has been omitted.

Applications of 4,7 Dibromo 5,6 Dimethyl 2,1,3 Benzothiadiazole in Organic Electronic Devices

Organic Photovoltaics (OPVs) and Solar Cells

The quest for efficient and cost-effective solar energy conversion has propelled the development of organic photovoltaics. In this field, 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole serves as a critical component in the synthesis of photoactive materials that form the heart of these devices.

Role as an Electron Acceptor Unit in Donor-Acceptor (D-A) Copolymers and Small Molecules

The electron-deficient nature of the 2,1,3-benzothiadiazole (B189464) core makes it an excellent electron acceptor unit. nbinno.com When copolymerized with electron-donating (donor) moieties, it forms donor-acceptor (D-A) copolymers, which are fundamental to the operation of modern bulk heterojunction solar cells. nbinno.com The dibromo functionality of this compound allows for its facile incorporation into polymer backbones through common cross-coupling reactions like Stille and Suzuki polymerizations. nbinno.com

The presence of the 5,6-dimethyl groups on the benzothiadiazole ring can influence the polymer's solubility, morphology, and electronic energy levels. These alkyl groups can enhance solubility in common organic solvents, which is crucial for solution-based processing of large-area and flexible solar cells. Furthermore, the steric hindrance introduced by the methyl groups can affect the intermolecular packing of the polymer chains in the solid state, which in turn influences charge transport properties. Computational studies on related benzothiadiazole derivatives have shown that the introduction of methyl groups can impact the coplanarity between the donor and acceptor units, thereby affecting donor-acceptor interactions and charge migration kinetics. researchgate.net

Impact on Power Conversion Efficiency and Charge Separation Dynamics

The incorporation of the this compound unit into D-A copolymers has a direct impact on the key parameters that determine the power conversion efficiency (PCE) of an organic solar cell. By tuning the electronic properties of the benzothiadiazole acceptor, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer can be engineered. nbinno.com This is critical for achieving a high open-circuit voltage (Voc), one of the primary factors contributing to a higher PCE. polymer.cn

The D-A architecture promotes efficient charge separation at the donor-acceptor interface. Upon absorption of light, an exciton (B1674681) (a bound electron-hole pair) is generated. The energy level offset between the donor and the benzothiadiazole acceptor unit provides the driving force for the dissociation of this exciton into free charge carriers (electrons and holes), which are then transported to their respective electrodes to generate a photocurrent. The dynamics of this charge separation process are crucial for minimizing recombination losses and maximizing the short-circuit current (Jsc). While specific data for polymers derived from this compound is limited, studies on similar benzothiadiazole-based polymers have demonstrated PCEs exceeding 8% in some cases. co-ac.com

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

In the realm of display and lighting technologies, this compound and its derivatives are utilized for their luminescent properties. The strong electron-withdrawing nature of the benzothiadiazole core makes it a valuable building block for creating highly efficient light-emitting materials. researchgate.net

Development of Fluorescent and Phosphorescent Emitters

The 2,1,3-benzothiadiazole moiety is a versatile component in the design of both fluorescent and phosphorescent emitters for OLEDs. researchgate.net By attaching various electron-donating groups to the 4,7-positions of the benzothiadiazole core (often replacing the bromine atoms through cross-coupling reactions), intramolecular charge transfer (ICT) can be induced upon excitation. This ICT character is key to tuning the emission color and enhancing the photoluminescence quantum yield of the resulting molecules.

The methyl groups at the 5 and 6 positions can influence the solid-state packing of the emitter molecules, which can help in reducing aggregation-caused quenching of luminescence, a common issue in thin-film devices. While specific examples of phosphorescent emitters based on this compound are not prevalent in the reviewed literature, the heavy bromine atoms could potentially promote intersystem crossing, a prerequisite for phosphorescence, though this effect is often more pronounced with heavier halogens like iodine. researchgate.net

| Emitter Type | Design Strategy | Potential Impact of 5,6-dimethyl groups |

| Fluorescent | Creation of D-A or D-A-D molecules to induce intramolecular charge transfer (ICT). | Enhanced solubility for solution processing; steric hindrance may reduce aggregation-caused quenching. |

| Phosphorescent | The heavy atom effect of bromine could potentially enhance intersystem crossing. | May influence solid-state morphology and triplet-triplet annihilation rates. |

Mechanism of Hot Exciton Harvesting and Emission Efficiency

To overcome the limitation of conventional fluorescent OLEDs where only 25% of the electrically generated excitons (singlet excitons) can emit light, strategies to harvest the remaining 75% (triplet excitons) are crucial. One such advanced mechanism is "hot exciton" harvesting. nih.govresearchgate.net

In certain molecular designs, a process called high-level reverse intersystem crossing (HL-RISC) can occur, where non-emissive high-lying triplet excitons (Tn, n≥2) are converted into emissive singlet excitons (S1). nih.gov This "hot exciton" channel provides a pathway to significantly enhance the emission efficiency of fluorescent OLEDs. Molecules incorporating benzothiadiazole derivatives have been investigated for their potential to facilitate such processes. frontiersin.org The energy levels of the excited states, which are critical for the hot exciton mechanism, can be tuned by modifying the donor and acceptor units. The specific electronic contribution of the 5,6-dimethyl substitution on the benzothiadiazole core in this context remains an area for further detailed investigation.

| Key Process | Description | Relevance to Benzothiadiazole Emitters |

| Intersystem Crossing (ISC) | Conversion between singlet and triplet excited states. | Can be influenced by heavy atoms like bromine. |

| High-Level Reverse Intersystem Crossing (HL-RISC) | Conversion of high-energy triplet excitons (T_n) to emissive singlet excitons (S_1_). | A key mechanism for "hot exciton" harvesting to boost fluorescence efficiency. |

| Intramolecular Charge Transfer (ICT) | Charge separation within a molecule upon excitation, influencing emission properties. | A fundamental principle in designing D-A emitters based on benzothiadiazole. |

Organic Field-Effect Transistors (OFETs)

Derivatives of this compound are instrumental in the development of active materials for Organic Field-Effect Transistors (OFETs). These transistors are fundamental components of modern flexible and transparent electronics. The benzothiadiazole unit, being electron-deficient, is often copolymerized with electron-rich units to create donor-acceptor (D-A) polymers. This D-A architecture is a key strategy for tuning the frontier molecular orbital energy levels (HOMO and LUMO) of the semiconductor, which is critical for efficient charge injection and transport.

Research has shown that small molecules and polymers incorporating the 5,6-dimethyl-2,1,3-benzothiadiazole (B154248) moiety can exhibit high charge carrier mobilities. For instance, the introduction of this unit into a conjugated backbone can lead to materials with promising performance in p-type, n-type, or ambipolar OFETs. The performance of these OFETs is highly dependent on the molecular structure of the active material and its solid-state packing, which can be influenced by processing conditions such as the choice of solvent and annealing temperature.

A study on a small molecule organic semiconductor incorporating a benzothiadiazole acceptor and thiophene-based donors, synthesized from a dibromobenzothiadiazole precursor, investigated the impact of solvent systems on the performance of inkjet-printed thin-film transistors. The optimization of the solvent ratio was found to significantly improve the molecular ordering and crystallinity of the thin film, leading to enhanced device performance. nih.gov

| Device Parameter | Value | Reference |

| Hole Mobility | 0.01 cm²/V·s | nih.gov |

This table showcases the performance of an inkjet-printed organic thin-film transistor based on a small molecule synthesized using a benzothiadiazole derivative.

Other Advanced Optoelectronic and Functional Material Applications

The versatility of this compound extends beyond OFETs into a range of other advanced applications, leveraging the unique photophysical and electrochemical properties of its derivatives.

Electrochromic materials, which change their optical properties in response to an applied voltage, are of significant interest for applications such as smart windows, displays, and camouflage technology. Polymers derived from this compound have demonstrated promising electrochromic behavior.

The strong electron-accepting nature of the benzothiadiazole unit, when incorporated into a conjugated polymer, facilitates the formation of low bandgap materials. These low bandgap polymers can exhibit multiple, distinct color changes upon electrochemical doping and de-doping. For example, poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole), a polymer structurally related to derivatives of the subject compound, has been shown to be a highly stable electrochromic material with a low band gap. researchgate.net Copolymers incorporating benzothiadiazole and other units like 3,4-ethylenedioxythiophene (B145204) (EDOT) have also been synthesized, demonstrating tunable electrochromic properties. nih.gov

Research into copolymers containing benzothiadiazole and benzotriazole (B28993) units has explored the effect of fluorination on electrochromic performance. These donor-acceptor type polymers exhibit distinct color changes and high optical contrasts, particularly in the near-infrared region, making them suitable for a variety of electrochromic applications. nih.gov

| Polymer System | Color Change (Neutral to Oxidized) | Optical Contrast (%) | Switching Time (s) | Coloration Efficiency (cm²/C) | Reference |

| P(TBT-TBTh) | Dark gray blue to Light green | - | - | - | nih.gov |

| P(TBT-F-TBTh) | Gray blue to Celandine green | - | - | - | nih.gov |

| P(TBT-co-EDOT) | Metallic blue to Centaury blue | 59% at 585 nm | 2.2 | 324 | nih.gov |

This table summarizes the electrochromic properties of various polymers containing benzothiadiazole derivatives.

The inherent fluorescence of many 2,1,3-benzothiadiazole derivatives makes them excellent candidates for the development of fluorescent probes for biological imaging. These probes can be designed to selectively accumulate in specific cellular organelles, providing valuable insights into biological processes.

One notable application is the imaging of lipid droplets, which are cellular organelles involved in lipid metabolism and storage. Alterations in lipid droplet dynamics have been linked to various diseases, including cancer and metabolic disorders. nih.govresearchgate.net A fluorescent probe based on a benzothiadiazole derivative has been developed that specifically stains lipid droplets in both living and fixed cells. nih.govresearchgate.net This probe exhibits strong solvatochromic behavior, meaning its fluorescence color changes with the polarity of its environment. This property, along with a high fluorescence quantum yield in hydrophobic environments like lipid droplets, results in a high signal-to-noise ratio for clear imaging. nih.gov

The design of such probes often involves creating a "push-pull" electronic structure by attaching an electron-donating group to the electron-accepting benzothiadiazole core. This architecture enhances the intramolecular charge transfer character of the molecule, leading to desirable photophysical properties for imaging applications. semanticscholar.org

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Target Organelle | Key Features | Reference |

| LD-BTD1 | 420 (in hexane) | 511 (in hexane) | Lipid Droplets | Strong solvatochromism, high quantum yield in hydrophobic solvents | semanticscholar.org |

This table highlights the properties of a benzothiadiazole-based fluorescent probe for lipid droplet imaging.

The rigid, planar structure of the 2,1,3-benzothiadiazole core makes it an excellent mesogen for the design of liquid crystalline materials. By attaching flexible alkyl chains to a central benzothiadiazole-containing core, molecules can be synthesized that exhibit liquid crystalline phases, such as nematic or smectic phases, over specific temperature ranges.

Fluorescent liquid crystals are of particular interest as they combine the anisotropic properties of liquid crystals with the light-emitting properties of fluorophores. This combination is promising for applications in polarized light-emitting devices and advanced displays. mdpi.comresearchgate.net

Researchers have successfully designed and synthesized a series of 2,1,3-benzothiadiazole-based fluorescent nematic liquid crystals. By incorporating donor or acceptor groups to form D-A-D or D-A-A structures, it is possible to create materials that exhibit a nematic phase at room temperature. mdpi.comtitech.ac.jp The introduction of different functional groups and branched alkyl chains can be used to tune the mesomorphic and photophysical properties, such as the phase transition temperatures and fluorescence quantum yields. mdpi.com

| Compound Type | Mesophase | Key Structural Feature | Reference |

| D-A-D / D-A-A BTD Derivatives | Nematic | Donor/Acceptor groups, branched alkyl chains | mdpi.comtitech.ac.jp |

| π-extended BTD Derivatives | Smectic C, Nematic | π-extended aromatic core | researchgate.net |

This table provides an overview of liquid crystalline materials based on 2,1,3-benzothiadiazole derivatives.

Polymer and Supramolecular Assembly Incorporating 4,7 Dibromo 5,6 Dimethyl 2,1,3 Benzothiadiazole

Synthesis of Conjugated Polymers and Copolymers utilizing Benzothiadiazole Derivatives as Monomers

The versatility of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) derivatives as monomers stems from the two reactive bromine sites, which readily participate in various cross-coupling reactions. This allows for their incorporation into a wide array of polymeric structures. Common polymerization techniques include Stille, Suzuki, and direct arylation polycondensation reactions, which enable the formation of well-defined alternating or random copolymers. rsc.org The choice of comonomer and polymerization method dictates the final properties of the polymer, such as its molecular weight, solubility, and optoelectronic characteristics.

Design of Donor-Acceptor Polymer Architectures

A prevalent strategy in the design of high-performance organic semiconducting polymers is the creation of a donor-acceptor (D-A) architecture along the polymer backbone. mdpi.com In this design, electron-rich (donor) and electron-deficient (acceptor) units are alternated, leading to intramolecular charge transfer (ICT) interactions. These ICT interactions are crucial as they lower the bandgap of the polymer, enabling it to absorb light at longer wavelengths, a desirable property for applications in organic photovoltaics and photodetectors.

A new heteroarylene-vinylene donor-acceptor low bandgap polymer, poly(DEHT-V-BTD), which contains vinylene-spaced donor (dialkoxythiophene) and acceptor (benzothiadiazole) moieties, has been presented. This polymer demonstrates reversible behavior towards both p- and n-doping, with estimated HOMO, LUMO, and bandgap energies of -5.3 eV, -3.6 eV, and 1.8 eV, respectively. mdpi.com

Impact of Polymer Structure on Charge Carrier Mobility and Transport

The substituents on the BTD ring can significantly affect these factors. While bulky side chains are often introduced to improve solubility, they can sometimes disrupt the planarity of the polymer backbone and hinder close intermolecular packing, thereby reducing charge mobility. The relatively small size of methyl groups in 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole is advantageous in this respect, as they can enhance solubility without introducing significant steric hindrance. This can potentially lead to polymers with both good processability and favorable solid-state packing for efficient charge transport.

Studies on related benzothiadiazole-based polymers have shown that the nature of the acceptor unit is critical in determining the type of charge transport. For instance, polymers incorporating strongly electron-accepting benzothiadiazole derivatives have been shown to exhibit n-type (electron) transport. One such polymer, PBDOPV-BTT, demonstrated an electron mobility of 1.02 × 10⁻² cm² V⁻¹ s⁻¹. mdpi.com The electronic influence of the dimethyl substitution on the BTD core would be a critical factor in determining whether the resulting polymers favor hole or electron transport.

Self-Assembly and Supramolecular Architectures based on Benzothiadiazole Units

Beyond covalent polymerization, benzothiadiazole derivatives can be utilized as building blocks for the construction of ordered supramolecular architectures through non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, can direct the self-assembly of molecules into well-defined nanostructures such as fibers, ribbons, and vesicles.

The specific substitution pattern on the BTD core plays a crucial role in directing the self-assembly process. While there is limited specific research on the self-assembly of this compound, related systems offer insights. For example, the introduction of functional groups capable of forming strong intermolecular interactions can lead to highly ordered assemblies. The planarity of the BTD core facilitates π-π stacking, which is a key driving force for the formation of one-dimensional columnar structures. The methyl groups, while not participating in strong directional interactions like hydrogen bonding, can influence the geometry of these stacks through steric effects and by modifying the electronic distribution of the aromatic core.

Integration into Dendrimers and Star-Shaped Molecules

Dendrimers and star-shaped molecules represent another class of macromolecules where the unique properties of the benzothiadiazole unit can be exploited. In these architectures, multiple arms or branches radiate from a central core. By incorporating a benzothiadiazole derivative at the core, it is possible to create molecules with a well-defined three-dimensional structure and a high concentration of functional units at the periphery.

The synthesis of such molecules typically involves a convergent or divergent approach, where the dendritic wedges or linear arms are attached to the central core in a stepwise manner. The dibromo functionality of this compound makes it a suitable candidate to act as a core molecule, allowing for the attachment of two or more dendritic or polymeric arms through cross-coupling reactions.

Future Research Directions and Emerging Paradigms for 4,7 Dibromo 5,6 Dimethyl 2,1,3 Benzothiadiazole

Exploration of New Synthetic Pathways for Enhanced Efficiency and Scalability

The widespread adoption of 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole in commercial applications hinges on the development of synthetic routes that are not only efficient but also scalable and cost-effective. While traditional bromination methods have proven effective at the lab scale, they often rely on harsh reagents and complex purification procedures. Future research is anticipated to focus on greener and more atom-economical synthetic strategies.

One promising avenue is the exploration of C-H activation and direct arylation methodologies. These techniques could potentially circumvent the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and minimizing waste. Furthermore, the development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and reproducibility.

Alternative brominating agents are also being investigated. For instance, the use of N-bromosuccinimide (NBS) in the presence of a strong acid has been reported as a viable alternative to liquid bromine for the bromination of the 2,1,3-benzothiadiazole (B189464) core, potentially offering a safer and more manageable reaction. researchgate.net Modified nitration techniques, such as using a combination of CF(3)SO(3)H and HNO(3), have been shown to significantly improve the yield of related compounds and could be adapted for the synthesis of precursors to this compound. nih.govresearchgate.net

A comparative overview of current and potential synthetic pathways is presented in the table below.

| Synthesis Parameter | Conventional Bromination | C-H Activation/Direct Arylation | Continuous Flow Synthesis | Alternative Brominating Agents (e.g., NBS) |

| Starting Materials | 5,6-dimethyl-2,1,3-benzothiadiazole (B154248) | 5,6-dimethyl-2,1,3-benzothiadiazole | 5,6-dimethyl-2,1,3-benzothiadiazole and brominating agent | 5,6-dimethyl-2,1,3-benzothiadiazole |

| Key Reagents | Br2, HBr | Palladium or other metal catalysts, directing groups | Pumped reagents and catalysts | NBS, strong acid |

| Potential Advantages | Established methodology | Fewer steps, reduced waste | High scalability, improved safety and control | Milder conditions, enhanced safety |

| Challenges | Harsh conditions, waste generation | Catalyst cost and removal, regioselectivity | Initial setup cost, process optimization | Reaction optimization for high yields |

Advanced Functionalization Strategies for Tunable Optoelectronic Properties

The electronic properties of polymers and small molecules derived from this compound are intimately linked to the nature of the functional groups attached to the benzothiadiazole core. Advanced functionalization strategies that allow for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are therefore a critical area of future research.

The introduction of electron-withdrawing or electron-donating groups at the 5- and 6-positions (occupied by methyl groups in the parent compound) can significantly modulate the electronic characteristics of the resulting materials. For instance, replacing the methyl groups with fluorine atoms is a known strategy to create more electron-withdrawing units, leading to a lower LUMO and a reduced bandgap in the corresponding polymers. ossila.com

Future work will likely explore a wider palette of functional groups, including cyano, nitro, and various heterocyclic moieties, to fine-tune the optoelectronic properties. The strategic placement of these functional groups can also influence the intermolecular packing and morphology of thin films, which are crucial for efficient charge transport in electronic devices. The synthesis of asymmetrically functionalized benzothiadiazole derivatives is another emerging area, offering a pathway to materials with unique photophysical properties. nih.gov

| Functional Group | Effect on Electronic Properties | Potential Applications |

| Fluorine | Lowers HOMO and LUMO levels, increases electron affinity | High-efficiency organic photovoltaics, n-type organic field-effect transistors |

| Cyano | Strong electron-withdrawing, lowers LUMO significantly | n-type and ambipolar transistors, electron transport materials |

| Nitro | Very strong electron-withdrawing group | Materials with very low bandgaps, near-infrared absorbing dyes |

| Thiophene/Fused Thiophenes | Electron-donating, raises HOMO level | Donor-acceptor polymers for photovoltaics, p-type transistors |

| Pyridine | Electron-withdrawing, can influence molecular orientation | Electron transport materials, sensors |

Development of Next-Generation Organic Electronic Devices

This compound is a versatile building block for a variety of organic electronic devices. While its application in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices is well-established, future research is expected to expand its use into next-generation technologies. nbinno.comossila.com

The development of thermally activated delayed fluorescence (TADF) emitters for OLEDs represents a significant opportunity. By carefully designing donor-acceptor molecules based on the this compound core, it may be possible to achieve small energy gaps between the singlet and triplet excited states, enabling efficient harvesting of both singlet and triplet excitons and leading to high-efficiency OLEDs.

In the realm of organic photovoltaics, the focus is shifting towards non-fullerene acceptors (NFAs). The strong electron-accepting nature of the benzothiadiazole unit makes it an ideal component for designing novel NFAs with tunable energy levels and broad absorption spectra. Furthermore, the incorporation of this compound into polymers for organic field-effect transistors (OFETs) could lead to materials with high charge carrier mobilities and excellent environmental stability. nih.gov

| Device Type | Role of this compound | Key Research Goals |

| Organic Light-Emitting Diodes (OLEDs) | Core of emissive materials, host materials | Development of high-efficiency TADF emitters, deep-blue emitters, improved device lifetime |

| Organic Photovoltaics (OPVs) | Electron-accepting unit in donor-acceptor polymers and NFAs | Increasing power conversion efficiency, improving stability, developing semi-transparent and flexible solar cells |

| Organic Field-Effect Transistors (OFETs) | Component of the semiconductor layer | Achieving high charge carrier mobility, developing air-stable n-type and ambipolar materials, flexible and transparent transistors |

| Organic Photodetectors (OPDs) | Active layer material for light sensing | High detectivity, broad spectral response, fast response times |

| Organic Thermoelectrics (OTEs) | Component of materials for converting heat to electricity | High power factor, low thermal conductivity, flexible thermoelectric generators |

Multi-Stimuli Responsive Materials Design

The integration of stimuli-responsive behavior into organic electronic materials is an exciting and rapidly emerging field. Materials that can change their optical or electronic properties in response to external stimuli such as light, heat, mechanical force, or chemical analytes have a wide range of potential applications, including sensors, switches, and smart coatings. nih.govrsc.org

The rigid and planar structure of the benzothiadiazole core, combined with the potential for functionalization, makes this compound an excellent platform for designing multi-stimuli responsive materials. For example, by incorporating photochromic or mechanochromic moieties into polymers or small molecules containing this building block, it may be possible to create materials that exhibit reversible changes in color or fluorescence upon exposure to light or mechanical stress. rsc.org

The development of "all-in-one" type fluorescent materials that exhibit multiple responsive behaviors, such as aggregation-induced emission, acidochromism, and mechanochromism, is a particularly promising research direction. rsc.org The design of such materials based on this compound could lead to new types of sensors and security inks.

Computational Chemistry-Guided Material Discovery and Optimization

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new organic electronic materials. Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the electronic and optical properties of molecules before they are synthesized, thereby saving significant time and resources.

For this compound and its derivatives, computational modeling can be used to:

Predict HOMO and LUMO energy levels to guide the design of materials with desired electronic properties.

Simulate absorption and emission spectra to identify promising candidates for OLEDs and OPVs.

Investigate the influence of different functional groups on the molecular geometry and electronic structure.

Model intermolecular interactions to understand and predict the morphology of thin films.

The synergy between computational prediction and experimental validation is expected to accelerate the pace of innovation in this field. By using computational screening to identify high-potential candidate molecules, researchers can focus their synthetic efforts on the most promising materials, leading to a more efficient and targeted approach to material discovery.

Q & A

Q. What are the standard synthetic routes for 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of 2,1,3-benzothiadiazole derivatives. A common method involves reacting the parent benzothiadiazole with bromine in hydrobromic acid under reflux conditions. For example, bromination at 100°C for 12–24 hours achieves substitution at the 4,7-positions . Key factors affecting yield include temperature control (80–100°C), stoichiometric excess of bromine (1.5–2.0 equivalents), and use of hydrobromic acid as a solvent to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields >60% purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are essential for verifying substitution patterns. For example, aromatic protons in the dimethyl-substituted positions show distinct upfield shifts (δ 2.3–2.5 ppm for methyl groups) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 329.95) and isotopic pattern due to bromine .

- Elemental Analysis: Matches calculated vs. experimental C, H, N, S, and Br percentages to validate purity .

Q. How does the electron-withdrawing nature of benzothiadiazole influence its reactivity in cross-coupling reactions?

The benzothiadiazole core is strongly electron-deficient due to the thiadiazole ring and bromine substituents, making it an excellent acceptor in donor-acceptor polymers. This property facilitates palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) with electron-rich monomers like thiophenes. For example, Stille coupling with tributylstannyl-EDOT (3,4-ethylenedioxythiophene) achieves >85% yield under inert conditions (THF, Pd(PPh)Cl, 48 hours) .

Advanced Research Questions

Q. How can bromination regioselectivity be optimized to avoid over-substitution or byproduct formation?

Over-bromination is mitigated by:

- Temperature Modulation: Lower temperatures (80°C) slow reaction kinetics, favoring mono- or di-substitution .

- Stoichiometric Control: Using 2.0 equivalents of bromine ensures complete di-substitution without excess.

- Additives: Lewis acids like FeBr can direct bromine to specific positions, as seen in analogous benzothiadiazole derivatives . Contradictions in literature reports (e.g., varying yields under similar conditions) may arise from trace moisture or impurities in starting materials .

Q. What strategies resolve discrepancies in optical and electronic property data across studies?

Inconsistent bandgap or absorbance measurements often stem from:

- Purity Variations: Residual solvents or unreacted monomers alter UV-Vis spectra. High-performance liquid chromatography (HPLC) or differential scanning calorimetry (DSC) can verify purity .

- Film Morphology: Spin-coating speed and solvent choice (e.g., chloroform vs. chlorobenzene) impact polymer crystallinity in optoelectronic devices .

- Theoretical vs. Experimental Data: Density functional theory (DFT) calculations may predict bandgaps 0.1–0.3 eV lower than experimental values due to solid-state effects .

Q. How does the dimethyl substitution at 5,6-positions affect charge transport in organic photovoltaics (OPVs)?

The methyl groups introduce steric hindrance, reducing π-π stacking distances in polymer backbones. This enhances charge carrier mobility (up to 10 cm/V·s) but may reduce absorption coefficients. In PCDTBT-based OPVs, dimethyl substitution improves open-circuit voltage (V) by 0.1–0.2 V compared to unsubstituted analogs, as confirmed by J-V curve analysis under AM1.5G illumination .

Q. What methodologies validate the stability of this compound under device fabrication conditions?

- Thermogravimetric Analysis (TGA): Degradation onset >250°C confirms thermal stability during vacuum deposition .

- Accelerated Aging Tests: Exposure to 85°C/85% relative humidity for 500 hours reveals <5% efficiency loss in encapsulated devices .

- X-ray Photoelectron Spectroscopy (XPS): Post-fabrication analysis detects no bromine leaching or oxidation of sulfur in the thiadiazole ring .

Methodological Notes

- Synthesis Optimization: Always pre-dry solvents and reagents to avoid hydrolysis of bromine .

- Device Fabrication: Use glovebox conditions (<0.1 ppm O) for spin-coating to prevent oxidation of thiadiazole moieties .

- Data Reporting: Include detailed experimental parameters (e.g., spin-coating RPM, annealing temperature) to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.